molecular formula C16H30O4 B14327530 Diethyl methyl(octyl)propanedioate CAS No. 98061-08-6

Diethyl methyl(octyl)propanedioate

Cat. No.: B14327530
CAS No.: 98061-08-6
M. Wt: 286.41 g/mol
InChI Key: FMLAZKDTSKDZKY-UHFFFAOYSA-N
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Description

Diethyl methyl(octyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl, methyl, and octyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl(octyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(octyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl methyl(octyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl methyl(octyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. The ester groups are susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A commonly used ester in organic synthesis.

    Dimethyl malonate: Another ester derivative of propanedioic acid.

    Diethyl methylmalonate: Similar structure with a methyl group attached to the central carbon atom.

Uniqueness

Diethyl methyl(octyl)propanedioate is unique due to the presence of both methyl and octyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where these properties are desired.

Properties

CAS No.

98061-08-6

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2-methyl-2-octylpropanedioate

InChI

InChI=1S/C16H30O4/c1-5-8-9-10-11-12-13-16(4,14(17)19-6-2)15(18)20-7-3/h5-13H2,1-4H3

InChI Key

FMLAZKDTSKDZKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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